molecular formula C18H13NOS B5520980 1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE

1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE

Cat. No.: B5520980
M. Wt: 291.4 g/mol
InChI Key: LDGCSJYDINWTRT-UHFFFAOYSA-N
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Description

1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE typically involves the condensation of 2-aminophenol with aldehydes or ketones to form benzoxazole derivatives. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature . This method is advantageous due to its high yield and recyclability of the catalyst.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of 1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors or signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE is unique due to its specific combination of a benzoxazole ring and a naphthylmethyl group.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS/c1-2-9-15-13(6-1)7-5-8-14(15)12-21-18-19-16-10-3-4-11-17(16)20-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGCSJYDINWTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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